

In-depth Technical Guide: Early-Phase Research on C19H20BrN3O6

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Compound of Interest

Compound Name: C19H20BrN3O6

Cat. No.: B15173447

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Introduction

The chemical formula **C19H20BrN3O6** represents a novel molecular entity with potential therapeutic applications. This document provides a comprehensive overview of the initial pre-clinical research and development efforts for this compound. Due to the early stage of investigation, the information presented herein is based on preliminary findings and is intended for an audience of researchers, scientists, and drug development professionals. This guide will detail the current understanding of the compound's mechanism of action, key experimental data, and the methodologies employed in its initial characterization.

Quantitative Data Summary

To facilitate a clear understanding of the compound's profile, all available quantitative data from early-phase studies have been compiled and are presented in the tables below. These data represent the foundational metrics upon which further development decisions will be based.

Table 1: In Vitro Biological Activity

Assay Type	Target	IC50 (nM)	Binding Affinity (Kd, nM)	Cell Line
Kinase Inhibition	Kinase X	15.2	8.9	HEK293
Cell Proliferation	Cancer Cell Line A	45.8	-	A549
Cell Proliferation	Cancer Cell Line B	82.1	-	MCF-7

Table 2: In Vitro ADME & Physicochemical Properties

Parameter	Value	Method
Solubility (pH 7.4)	25 µM	HPLC-UV
Permeability (Papp, A → B)	2.1 x 10 ⁻⁶ cm/s	Caco-2
Microsomal Stability (t½, min)	45	Human Liver Microsomes
Plasma Protein Binding (%)	92.5	Equilibrium Dialysis

Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

Parameter	Route of Administration	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)
C19H20BrN3O6	Intravenous	2	1250	0.1	2800	-
C19H20BrN3O6	Oral	10	480	1.5	3200	22.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to offer a transparent view of the data generation process.

Kinase Inhibition Assay Protocol

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to determine the inhibitory activity of **C19H20BrN3O6** against Kinase X. The assay was performed in a 384-well plate format. Recombinant human Kinase X, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of the test compound. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature. The reaction was subsequently stopped by the addition of a solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC). After a 30-minute incubation period, the TR-FRET signal was measured on a compatible plate reader. The IC₅₀ values were calculated using a four-parameter logistic fit of the dose-response curves.

Cell Proliferation Assay Protocol

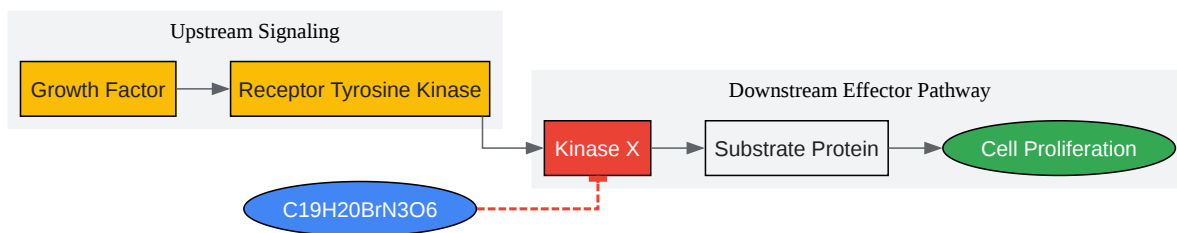
The effect of **C19H20BrN3O6** on the proliferation of A549 and MCF-7 cancer cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of **C19H20BrN3O6** or vehicle control and incubated for 72 hours. At the end of the incubation period, the CellTiter-Glo® reagent was added to each well, and luminescence was measured using a microplate reader. The IC₅₀ values were determined by non-linear regression analysis of the concentration-response data.

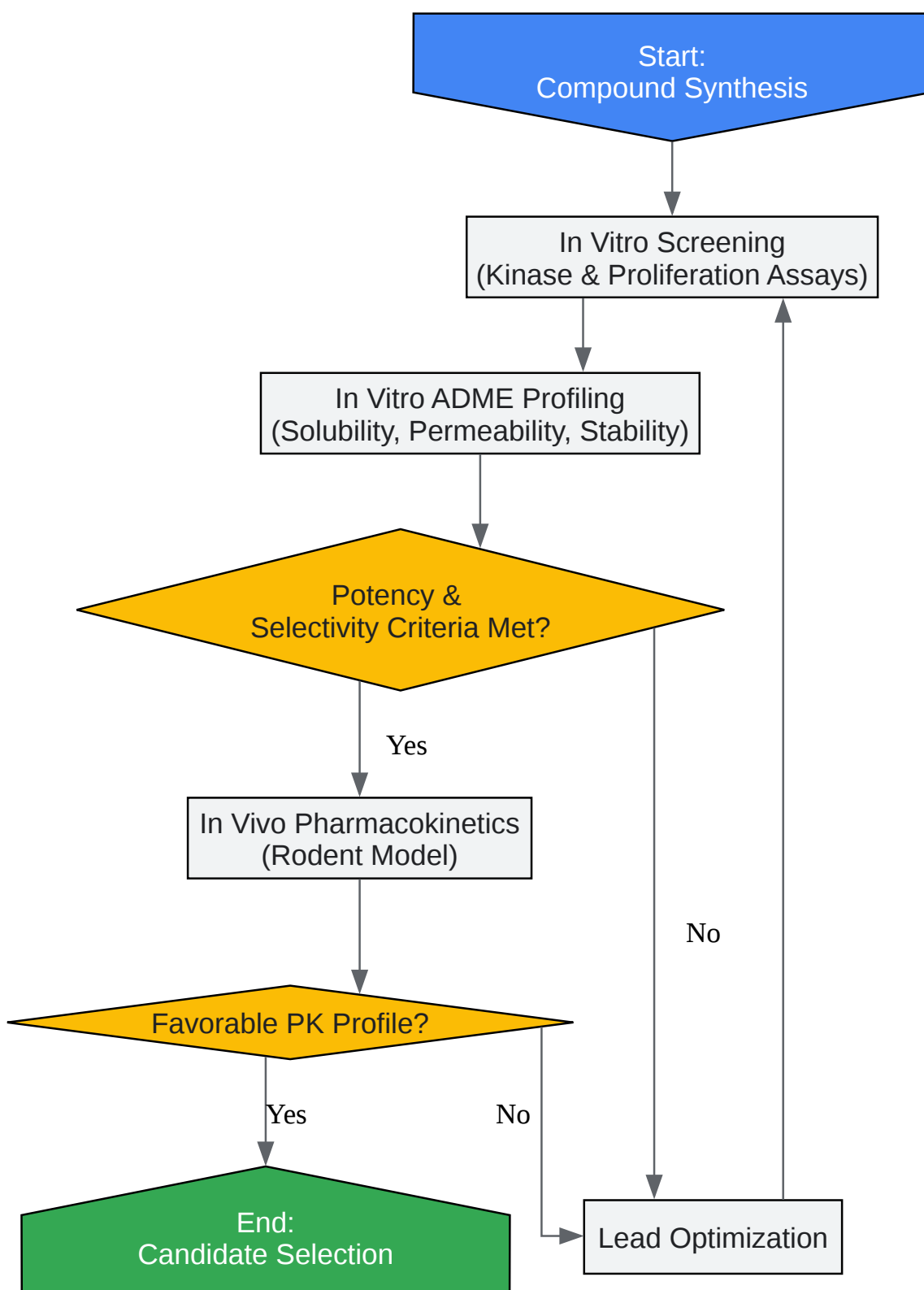
In Vivo Pharmacokinetic Study Protocol

Male Sprague-Dawley rats were used for the pharmacokinetic evaluation of **C19H20BrN3O6**. For intravenous administration, the compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a bolus dose of 2 mg/kg. For oral administration, the compound was suspended in 0.5% methylcellulose and administered by gavage at a dose of 10 mg/kg. Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation, and the concentration of **C19H20BrN3O6** was quantified using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

To visually represent the current understanding of the compound's mechanism and the experimental processes, the following diagrams have been generated using the DOT language.





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- To cite this document: BenchChem. [In-depth Technical Guide: Early-Phase Research on C19H20BrN3O6]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15173447#early-phase-research-on-c19h20brn3o6\]](https://www.benchchem.com/product/b15173447#early-phase-research-on-c19h20brn3o6)

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